

A Technical Guide to the Reaction of NIR-797-Isothiocyanate with Primary Amines

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Compound of Interest

Compound Name: NIR-797-isothiocyanate

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the chemical reaction between the near-infrared (NIR) fluorescent dye, **NIR-797-isothiocyanate**, and primary amines. The isothiocyanate functional group is a widely utilized reactive moiety for the covalent labeling of biomolecules, such as proteins, antibodies, and peptides, through the formation of a stable thiourea linkage. This document details the underlying reaction mechanism, summarizes key quantitative data, and provides standardized experimental protocols for successful conjugation. The inclusion of process diagrams aims to offer a clear visual representation of the chemical and procedural workflows for professionals in the field of bioconjugation and drug development.

Core Properties of NIR-797-Isothiocyanate

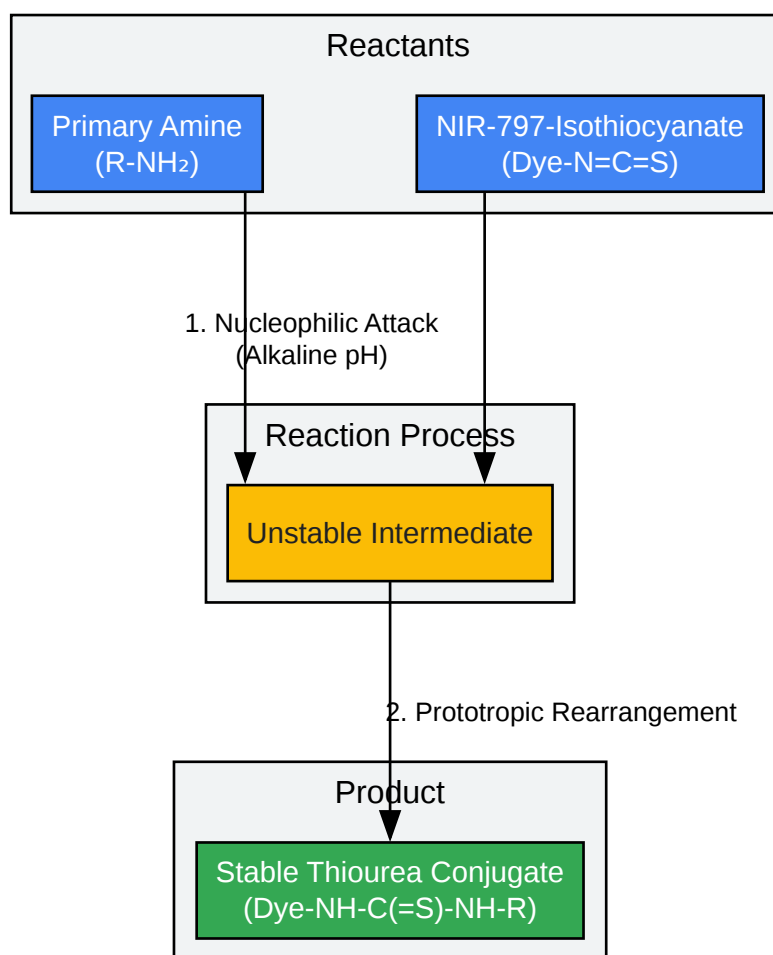
NIR-797-isothiocyanate is a synthetic, near-infrared cyanine dye designed for labeling proteins and other biomolecules. Its fluorescence in the NIR spectrum is highly advantageous for biological applications due to the deep tissue penetration of light in this range.^[1] Key properties of the dye are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₄₅ H ₅₀ N ₃ NaO ₆ S ₄	
Molecular Weight	~880.14 Da	
Excitation Maximum (λ _{ex})	~795 nm (in 0.1 M phosphate, pH 7.0)	
Emission Maximum (λ _{em})	~817 nm (in 0.1 M phosphate, pH 7.0)	
Reactive Group	Isothiocyanate (-N=C=S)	
Target Functional Group	Primary Amines (-NH ₂)	[2] [3]
Purity / Reactivity	≥70% (coupling to amines) to >90%	
Solubility	Soluble in ethanol, DMSO, DMF	
Appearance	Powder	

The Core Reaction Mechanism: Thiourea Formation

The fundamental reaction between an isothiocyanate and a primary amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic central carbon of the isothiocyanate group (-N=C=S).[\[4\]](#) This process forms an unstable intermediate which subsequently rearranges to create a stable thiourea covalent bond.[\[2\]](#)[\[4\]](#)

The reaction is highly dependent on pH. Alkaline conditions (typically pH 9.0 to 9.5) are optimal for promoting the reaction with primary amines, as this ensures the amine group is deprotonated and thus more nucleophilic.[\[2\]](#)[\[5\]](#)[\[6\]](#)



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Figure 1: Mechanism of thiourea bond formation.

Key Factors Influencing the Conjugation Reaction

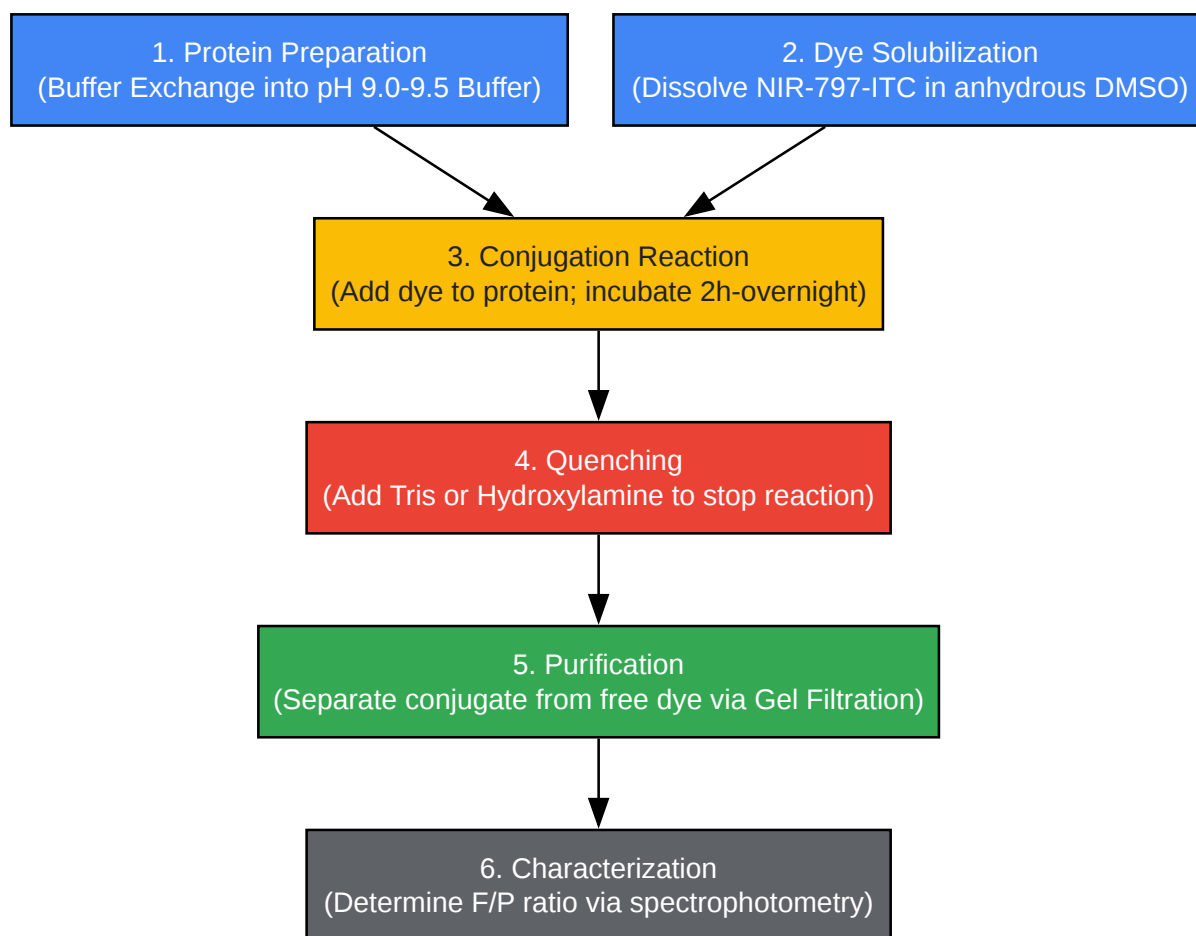
The efficiency and specificity of the labeling reaction are governed by several critical parameters. Understanding these factors is essential for optimizing conjugation protocols and achieving desired labeling ratios.

Factor	Description	Recommended Conditions	Source(s)
pH	Controls the nucleophilicity of the primary amine. Higher pH deprotonates the amine, increasing its reactivity.	pH 9.0 - 9.5 is optimal for amine reactivity. Below pH 8, reactivity with thiols can become competitive.	[2] [5] [6]
Temperature	Affects the rate of reaction. Higher temperatures increase the reaction rate.	Room temperature (20-25°C) for 2 hours or 4°C overnight are common incubation conditions.	[3] [6]
Reactant Concentration	The molar ratio of dye to protein influences the final degree of labeling (F/P ratio).	A 5:1 to 20:1 molar excess of dye to protein is a typical starting point for optimization.	[7]
Solvent	The dye must be dissolved in a suitable anhydrous organic solvent before being added to the aqueous protein solution.	Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used.	[3]
Competing Nucleophiles	Buffers containing primary amines (e.g., Tris, glycine) or sodium azide will compete with the target protein for the dye.	Use amine-free buffers such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer.	[3]

Standard Experimental Protocol for Protein Conjugation

This section provides a detailed methodology for the conjugation of **NIR-797-isothiocyanate** to a protein containing accessible primary amine groups (e.g., lysine residues, N-terminus).

- Protein: Purified protein (e.g., antibody) at 1-10 mg/mL.
- **NIR-797-Isothiocyanate**: Lyophilized powder.
- Solvent: Anhydrous DMSO or DMF.
- Conjugation Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0-9.5.
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.
- Purification Column: Gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
- Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.



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Figure 2: General workflow for protein conjugation.

- **Protein Preparation:** Ensure the protein is in an amine-free buffer. If necessary, perform dialysis against the Conjugation Buffer (0.1 M Carbonate-Bicarbonate, pH 9.0-9.5) overnight at 4°C.[3][5] Adjust the protein concentration to 2-10 mg/mL.
- **Dye Preparation:** Immediately before use, dissolve the **NIR-797-isothiocyanate** powder in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.[3]
- **Initiate Conjugation:** While gently stirring the protein solution, slowly add the calculated volume of the **NIR-797-isothiocyanate** solution. The volume of DMSO added should not exceed 10% of the total reaction volume.

- Incubation: Protect the reaction vessel from light by wrapping it in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[3][5][7]
- Stop the Reaction: Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for an additional 1-2 hours at room temperature to ensure any remaining reactive dye is neutralized.[3]
- Apply the quenched reaction mixture to a pre-equilibrated gel filtration column (e.g., Sephadex G-25).
- Elute the column with PBS (pH 7.4).
- The labeled protein conjugate will elute first in the void volume (typically as the first colored band), while the smaller, unconjugated dye molecules will be retarded and elute later.[3][5]
- Collect the fractions containing the purified conjugate. Pool the relevant fractions.

The molar Fluorescein-to-Protein (F/P) ratio, or degree of labeling, is a critical parameter for ensuring consistency and functionality of the conjugate. It can be determined using absorption spectroscopy.

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum for NIR-797, which is ~795 nm (A_{795}).
- Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
 - Protein Concentration (M) = $[A_{280} - (A_{795} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
 - CF_{280} is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 795 nm (A_{280} / A_{795} for the free dye).
- Calculate the concentration of the dye.
 - Dye Concentration (M) = $A_{795} / \epsilon_{\text{dye}}$

- Where ϵ_{dye} is the molar extinction coefficient of **NIR-797-isothiocyanate** at 795 nm.
- Determine the final F/P ratio.
 - F/P Ratio = Dye Concentration (M) / Protein Concentration (M)

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